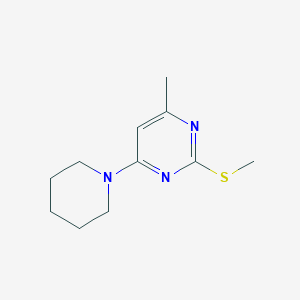![molecular formula C10H14N2O2 B6437123 4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2548993-27-5](/img/structure/B6437123.png)
4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
Synthesis Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidines can vary greatly depending on their specific structure and substituents .Wissenschaftliche Forschungsanwendungen
Synthesis of New Oxetane Derivatives
The structure of “4,5-dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine” includes an oxetane ring, which is a three-membered cyclic ether . This structure has driven numerous studies into the synthesis of new oxetane derivatives . The oxetane motif could be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Drug Discovery and Physiochemical Property Improvement
Oxetanes have been employed to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have progressed to different phases of clinical trials . The oxetane group is more metabolically stable and lipophilicity neutral . It reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .
Generation of Spirocyclic Compounds
The oxetane group has been used in the generation of spirocyclic compounds . For example, Carreira and co-workers applied this approach to N-Boc-azetidin-3-one, where this transformation was successful in the generation of a spirocyclic azetidine-oxetane .
Formation of Chiral Oxetanes
Chiral oxetanes have been accessed from enantioenriched epoxides with full retention of enantiomeric purity . This process was modeled and shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .
Synthesis of Tetrahydrofurans (THFs)
Chiral oxetanes have been treated with dimethylsulfoxonium methylides to form chiral tetrahydrofurans (THFs), also with conservation of ee . This process involves a ring expansion .
Generation of 2,2-Disubstituted Oxetanes
A related intermediate has been cyclized to form a 2,2-disubstituted oxetane through conjugate addition of a hydroxy malonate to a vinyl sulfonium salt, forming an ylide, which underwent proton transfer and cyclization .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-8(2)11-6-12-10(7)14-5-9-3-4-13-9/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFDJAJBIJRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-[(4-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437045.png)
![(1R,2R)-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6437053.png)
![3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-4-carbonitrile](/img/structure/B6437056.png)
![2-(methylsulfanyl)-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine-5-carbonitrile](/img/structure/B6437057.png)
![2,6-dimethyl-4-[3-(propan-2-yl)-1,2,4-thiadiazol-5-yl]morpholine](/img/structure/B6437088.png)
![5-fluoro-2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437095.png)
![2-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437099.png)
![6-[(oxetan-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6437100.png)
![2-[(oxetan-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B6437106.png)
![4,4-difluoro-1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine](/img/structure/B6437108.png)
![3-chloro-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6437115.png)
![2-[(oxetan-2-yl)methoxy]pyridine](/img/structure/B6437127.png)
![4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine](/img/structure/B6437133.png)
